molecular formula C14H14O2 B11749252 (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one

Cat. No.: B11749252
M. Wt: 214.26 g/mol
InChI Key: HYRYUUVXVWIWMO-BTWZHFOESA-N
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Description

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with benzylidene and hydroxymethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one typically involves the condensation of benzaldehyde with cyclohexanone under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.

    Reduction: The benzylidene group can be reduced to form a cyclohexylmethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: The major product is (2E)-2-benzylidene-6-carboxycyclohexan-1-one.

    Reduction: The major product is (2E)-2-cyclohexylmethyl-6-(hydroxymethylidene)cyclohexan-1-one.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclohexanone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.

Biology and Medicine

The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features. Researchers may investigate its potential as a lead compound for drug development.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-benzylidene-1-cyclohexanone
  • (2E)-2-(4-methylbenzylidene)-6-(hydroxymethylidene)cyclohexan-1-one
  • (2E)-2-benzylidene-6-(methoxymethylidene)cyclohexan-1-one

Uniqueness

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one is unique due to the presence of both benzylidene and hydroxymethylidene groups on the cyclohexanone ring

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C14H14O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2/b12-9+,13-10?

InChI Key

HYRYUUVXVWIWMO-BTWZHFOESA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)C(=CO)C1

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=CO)C1

Origin of Product

United States

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